Product packaging for Hederacoside C(Cat. No.:)

Hederacoside C

Cat. No.: B13389721
M. Wt: 1221.4 g/mol
InChI Key: RYHDIBJJJRNDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hederacoside C as a Bioactive Triterpenoid (B12794562) Saponin (B1150181)

This compound is a prominent bioactive compound classified as a triterpenoid saponin. biosynth.com It is primarily isolated from the leaves of the common ivy plant, Hedera helix L., but has also been found in other plants like K. pictus. biosynth.combiomol.com Saponins (B1172615) are a diverse group of compounds characterized by their structure, which consists of a lipid-soluble aglycone (the triterpenoid part) and one or more water-soluble sugar chains. mdpi.com this compound is specifically a bidesmosidic saponin, meaning it has two sugar chains attached to its aglycone core, which is hederagenin (B1673034). publisherspanel.comresearchgate.net

The molecular structure of this compound is complex, contributing to its various biological activities. chemfaces.com Research has shown that it exhibits anti-inflammatory, antispasmodic, and antibacterial properties. biomol.commedchemexpress.combiocrick.com Its anti-inflammatory effects are attributed to its ability to reduce the levels of several pro-inflammatory molecules such as TNF-alpha, IL-1beta, and IL-6. biomol.commedchemexpress.com Furthermore, this compound has been identified as an inhibitor of enzymes like acetylcholinesterase and hyaluronidase. biomol.comchemfaces.com Recent studies have also explored its role in regulating mucin gene expression in airway epithelial cells, suggesting a potential mechanism for its use in respiratory conditions. nih.govresearchgate.net

Property Value
CAS Number 14216-03-6 biosynth.combiomol.comchemfaces.comselleckchem.com
Molecular Formula C59H96O26 biosynth.combiomol.comchemfaces.com
Molecular Weight 1221.38 g/mol biosynth.comchemfaces.comselleckchem.com
Appearance White powder chemfaces.com
Aglycone Hederagenin mdpi.compublisherspanel.com
Classification Bidesmosidic Triterpenoid Saponin publisherspanel.comresearchgate.net

Historical Context of Research on Saponins from Hedera helix L.

The medicinal use of ivy leaf (Hederae folium) dates back centuries, traditionally used for respiratory ailments. publisherspanel.com Scientific investigation into the chemical constituents of Hedera helix began to build momentum in the 20th century. An early key discovery was the isolation of the aglycone hederagenin in 1912. mdpi.com This laid the groundwork for identifying the various saponins attached to this core structure.

Early research focused on extracting and characterizing the complex mixture of saponins present in ivy leaves. nih.govuobaghdad.edu.iq These compounds were recognized for a range of biological effects, including antifungal and antibacterial activities. nih.govpsu.ac.th this compound was identified as one of the principal saponins in Hedera helix extracts. chemfaces.combiocrick.com The standardization of commercial ivy leaf extracts is often based on their this compound content, which should be a minimum of 3.0%. publisherspanel.com The long history of the plant's use in folk medicine for respiratory issues spurred further investigation into the specific roles of its main components, like this compound, leading to its characterization as a key active ingredient. chemfaces.combiocrick.comselleckchem.com

Current Research Significance and Scope for this compound Studies

In contemporary research, this compound is being investigated for a variety of potential applications stemming from its known biological activities. It is a principal bioactive ingredient in extracts used for respiratory disorders. chemfaces.combiocrick.comselleckchem.com Its anti-inflammatory properties are a major focus of current studies. Research has demonstrated that this compound can inhibit the MAPK/NF-κB signaling pathway, a key pathway involved in inflammation. medchemexpress.com This mechanism has been explored in various cell models, including human intestinal epithelial cells and mouse chondrocytes. medchemexpress.com

Recent studies have also delved into its effects on the respiratory system at a molecular level. For instance, research published in 2025 showed that this compound can modulate the expression of the MUC5AC mucin gene, which is involved in mucus production in the airways. nih.govresearchgate.net This is achieved by suppressing the phosphorylation of several key proteins in the EGFR signaling pathway. nih.govresearchgate.net Furthermore, the pharmacokinetic properties of this compound are being studied to better understand its absorption and metabolism in the body. chemfaces.combiocrick.com The scope of research also includes its potential in dermatology, with studies exploring its inclusion in nanocarriers for skin applications. mdpi.commdpi.com

Structural Relationships within Oleanane-Type Triterpenoid Saponins Relevant to this compound Research

This compound belongs to the oleanane-type class of pentacyclic triterpenoid saponins. cabidigitallibrary.orgfrontiersin.org This class is characterized by a five-ring aglycone structure derived from β-amyrin. bibliotekanauki.pl The specific aglycone for this compound is hederagenin. mdpi.com The diversity and biological activity of these saponins are largely determined by the type and number of sugar chains attached to the aglycone.

Saponins are classified as either monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). mdpi.comacs.org this compound is a bidesmosidic saponin, with sugar chains attached at the C-3 and C-28 positions of the hederagenin core. publisherspanel.comnih.gov In contrast, α-hederin, another major saponin in Hedera helix, is a monodesmosidic saponin, having only one sugar chain at the C-3 position and a free carboxyl group at C-28. acs.orgnih.govmdpi.com

Compound Aglycone Saponin Type Key Structural Difference from this compound
This compound HederageninBidesmosidic-
α-Hederin HederageninMonodesmosidicLacks the ester-linked sugar chain at the C-28 position. nih.govresearchgate.net
Hederagenin HederageninAglyconeLacks all sugar chains. mdpi.combiocrick.com
Oleanolic Acid Oleanolic AcidAglyconeDiffers from hederagenin by a methyl group instead of a hydroxymethyl group at the C-23 position. cabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H96O26 B13389721 Hederacoside C

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHDIBJJJRNDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Research Analytical Methodologies of Hederacoside C

Advanced Extraction Techniques for Hederacoside C from Plant Sources

The effective extraction of this compound from plant matrices is a critical first step for any subsequent research or application. Traditional methods often involve long extraction times and the use of large volumes of organic solvents. mdpi.comresearchgate.netresearchgate.net To overcome these limitations, modern, more efficient, and environmentally friendly techniques have been developed.

Microwave-Assisted Extraction Methodologies

Microwave-Assisted Extraction (MAE) is a technique that utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. researchgate.net The direct interaction of microwaves with the polar molecules within the plant cells leads to rapid heating, causing cell wall rupture and enhancing the release of target compounds like this compound. mdpi.com Research has shown that MAE can significantly increase the yield of this compound compared to traditional methods. nih.gov In one comparative study, MAE was found to be the most suitable method for saponin (B1150181) extraction from Hedera helix, achieving an extraction efficiency of 58%. researchgate.netnih.govresearchgate.net This method offers advantages such as reduced extraction time and lower solvent consumption. researchgate.net

Parameter Value/Condition Source
Extraction Method Microwave-Assisted Extraction (MAE) researchgate.netnih.govresearchgate.net
Extraction Efficiency (Saponins) 58% researchgate.netnih.govresearchgate.net
Solvent 80% Ethanol (B145695) in water nih.govresearchgate.net
Temperature 50 °C nih.govresearchgate.net
Time 10 minutes nih.gov

Ultrasound-Assisted Extraction Methodologies

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, facilitating the release of intracellular contents, including this compound. lsmu.lt Studies have demonstrated that UAE is an effective method for extracting saponins (B1172615) from Hedera helix. lsmu.ltuobaghdad.edu.iq The efficiency of UAE is influenced by several factors, including temperature, extraction time, ultrasound power, and the type and concentration of the solvent. lsmu.lt Optimal conditions for UAE of saponins from Hedera helix have been identified as a temperature of 50°C, an extraction time of 60 minutes, an ultrasound amplitude of 40%, a plant material to solvent ratio of 1:20 (w/v), and 80% ethanol as the solvent. mdpi.comlsmu.lt

Parameter Value/Condition Source
Extraction Method Ultrasound-Assisted Extraction (UAE) mdpi.comlsmu.lt
Optimal Temperature 50 °C mdpi.comlsmu.lt
Optimal Time 60 minutes mdpi.comlsmu.lt
Ultrasound Amplitude 40% mdpi.comlsmu.lt
Solvent 80% Ethanol mdpi.comlsmu.lt
Plant Material to Solvent Ratio 1:20 (w/v) mdpi.comlsmu.lt

Conventional Heating Extraction Methodologies

Conventional heating extraction methods, such as maceration and Soxhlet extraction, have been traditionally used for the isolation of this compound. mdpi.comresearchgate.netgoogle.com Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with a fresh solvent. researchgate.netgoogle.com Although these methods can be effective, they often require longer extraction times and larger volumes of solvents compared to modern techniques. mdpi.comresearchgate.netresearchgate.net For instance, one study reported a crude extract yield of 14.4% from Hedera helix leaves using maceration with 99.8% methanol. google.com Another conventional method involves reflux extraction with 70% ethanol at 80°C for three cycles. mdpi.com

Parameter Value/Condition Source
Extraction Method Maceration google.com
Solvent 99.8% Methanol google.com
Crude Extract Yield 14.4% google.com
Extraction Method Reflux Extraction mdpi.com
Solvent 70% Ethanol mdpi.com
Temperature 80 °C mdpi.com

Chromatographic Separation and Isolation Techniques for this compound

Following extraction, chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from the complex mixture of phytochemicals present in the plant extract.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound. ingentaconnect.comlsmu.ltresearchgate.net Reversed-phase HPLC, typically using a C18 column, is the most common approach. lsmu.ltresearchgate.net The separation is achieved by using a mobile phase consisting of a mixture of water and an organic solvent, usually acetonitrile (B52724), often with the addition of an acid like phosphoric acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength of around 205-210 nm, as this compound lacks a strong chromophore for detection at higher wavelengths. ingentaconnect.comresearchgate.net The method's parameters, such as the mobile phase composition and flow rate, are optimized to achieve good resolution and a reasonable analysis time. lsmu.lt

Parameter Study 1 Study 2 Study 3
Column ACE C18 (150 mm × 4.6 mm, 5.0 μm) ingentaconnect.comRP-column lsmu.ltPhenomenex-Gemini C18
Mobile Phase Water/Acetonitrile (71:29, v/v) ingentaconnect.comGradient of water and acetonitrile lsmu.ltA: Water/Acetonitrile/Orthophosphoric acid (860:140:2, v/v/v), B: Acetonitrile/Orthophosphoric acid (998:2, v/v) (Gradient)
Flow Rate 0.5 mL/min ingentaconnect.comNot specified1.5 mL/min
Detection Wavelength 210 nm ingentaconnect.comNot specified205 nm
Column Temperature 40 °C ingentaconnect.comNot specified40 °C
Retention Time Not specified9.14 min lsmu.ltNot specified

Ultra-High Performance Liquid Chromatography (UPLC) in Research

Ultra-High Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. ingentaconnect.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. ingentaconnect.com For the analysis of this compound, UPLC methods often employ a C18 stationary phase with a mobile phase of water and acetonitrile. ingentaconnect.com The enhanced performance of UPLC makes it a valuable tool for high-throughput analysis and for detecting low levels of the compound in various samples.

Parameter Value/Condition Source
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) ingentaconnect.com
Mobile Phase Water/Acetonitrile (71:29, v/v) ingentaconnect.com
Flow Rate 0.05 mL/min ingentaconnect.com
Detection Wavelength 210 nm ingentaconnect.com
Column Temperature 40 °C ingentaconnect.com
Injection Volume 1 µL ingentaconnect.com

Bioassay-Guided Fractionation Approaches

The process commences with a crude extract of Hedera helix, which is subjected to a relevant bioassay. For instance, since ivy leaf extracts are widely used for respiratory ailments, an in vitro antispasmodic activity assay on isolated guinea-pig ileum is a common choice. nih.govchemfaces.com This assay measures the ability of the extract and its subsequent fractions to counteract muscle contractions induced by a spasmogen like acetylcholine (B1216132). nih.gov

The crude extract is then partitioned using various chromatographic techniques, such as column chromatography, to yield fractions with decreasing complexity. Each fraction is tested using the selected bioassay. Fractions demonstrating significant activity are selected for further separation, while inactive fractions are discarded. This iterative process of separation and biological testing continues until pure, active compounds are isolated.

In the case of Hedera helix, bioassay-guided fractionation for antispasmodic activity has led to the successful isolation of several compounds, including triterpene saponins like this compound and α-hederin, as well as various phenolic compounds. nih.govutq.edu.iq This method not only facilitates the isolation of the active principle but also helps in elucidating which chemical constituents are responsible for the observed therapeutic effects of the herbal extract. nih.gov Studies have also utilized this approach to investigate other activities, such as the anti-nociceptive (pain-relieving) effects of H. helix extracts, by fractionating the crude extract and testing the fractions in models like the acetic acid-induced writhing test in mice. jscimedcentral.com

Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification in Research

Once isolated, the precise chemical structure of this compound must be determined, and reliable methods for its quantification must be developed. This is achieved through a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complex structure of natural products like this compound. springernature.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.gov

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. For this compound, ¹H NMR helps to identify the signals corresponding to the triterpenoid (B12794562) aglycone (hederagenin) and the individual sugar units of the attached oligosaccharide chains. researchgate.net

¹³C NMR (Carbon NMR): This method reveals the number and types of carbon atoms present. It is crucial for identifying the carbon skeleton of the hederagenin (B1673034) core and the carbons within the sugar moieties. researchgate.net

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete structure. They establish correlations between protons and carbons, allowing researchers to piece together the sequence of the sugar chains and determine their precise attachment points to the aglycone core. springernature.comnih.gov

Together, these NMR techniques have been indispensable in confirming the intricate structure of this compound, which consists of a pentacyclic triterpenoid aglycone, hederagenin, glycosidically linked to sugar chains at two different positions. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Analysis and Quantification

For the sensitive detection and precise quantification of this compound in various samples, hyphenated chromatographic and spectrometric methods are the standard. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its more advanced version, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are favored for their speed, specificity, and sensitivity. researchgate.netcomsats.edu.pk

These methods first separate this compound from other components in a complex matrix (like a plant extract or a biological fluid) using liquid chromatography. comsats.edu.pk UPLC systems use columns with smaller particles, which allows for higher resolution and faster analysis times compared to conventional HPLC. mdpi.com Following separation, the compound enters the mass spectrometer.

In tandem mass spectrometry (MS/MS), specific ions of the target molecule are selected and fragmented to produce a unique fragmentation pattern, which serves as a highly specific fingerprint for identification and quantification. The Multiple Reaction Monitoring (MRM) mode is commonly used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored. comsats.edu.pk For this compound, a typical transition monitored in negative ionization mode is m/z 1219.7 → m/z 469.2. comsats.edu.pk

Numerous validated UPLC-MS/MS methods have been developed for the determination of this compound in biological matrices like rat plasma, which are crucial for pharmacokinetic studies. chemfaces.comresearchgate.netcomsats.edu.pk These methods demonstrate high precision and accuracy, with the ability to quantify the compound at concentrations as low as nanograms per milliliter. comsats.edu.pk

Table 1: Example of a UPLC-MS/MS Method for this compound Analysis in Rat Plasma

Parameter Details Reference
Chromatography System Waters Acquity UPLC comsats.edu.pk
Column Waters Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) comsats.edu.pk
Mobile Phase Gradient of 0.02% acetic acid in water and 0.02% acetic acid in acetonitrile comsats.edu.pk
Flow Rate 0.3 mL/min comsats.edu.pk
Ionization Mode Negative Electrospray Ionization (ESI) comsats.edu.pk
Detection Mode Multiple Reaction Monitoring (MRM) comsats.edu.pk
MRM Transition m/z 1219.7 → m/z 469.2 comsats.edu.pk

| Linear Range | 10–1000 ng/mL | comsats.edu.pk |

Application of Analytical Methodologies in Quality Control and Research Standardization

The analytical methods developed for this compound are critical for the quality control and standardization of herbal medicinal products derived from Hedera helix. nih.gov Since this compound is a primary bioactive saponin in ivy leaf extracts, it is often used as a chemical marker to ensure the identity, purity, and potency of the raw material and the finished products. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC), often with UV or Diode Array Detection (DAD), is a robust and widely used technique for the routine quality control of these products. nih.govingentaconnect.com Validated HPLC methods provide a reliable way to quantify the amount of this compound in different dosage forms, such as syrups and capsules. mdpi.comnih.gov Method validation is performed according to international guidelines (e.g., ICH) to ensure parameters like linearity, precision, accuracy, specificity, and robustness are met. mdpi.comchemrj.org

For example, a reversed-phase HPLC method might use a C18 column with a mobile phase of acetonitrile and phosphoric acid solution, with detection at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore in the saponin structure. nih.govchemrj.org The development of these methods is essential for providing herbal medicines with demonstrable quality and consistency. nih.govchemrj.org

Table 2: Validation Parameters for a Representative HPLC-UV Method for this compound Quantification

Validation Parameter Result Reference
Linearity Range 0.03–0.15 mg/mL nih.gov
Correlation Coefficient (r) 0.9992 nih.gov
Repeatability (RSD%) <2% nih.gov
Intermediate Precision (RSD%) <2% nih.gov
Accuracy (Recovery %) 99.69% – 100.90% nih.gov
Limit of Detection (LOD) 0.011 mg/mL nih.gov

| Limit of Quantitation (LOQ) | 0.032 mg/mL | nih.gov |

These rigorous analytical procedures are fundamental in research for comparing different extracts, studying the effects of geographical origin or harvest time on chemical composition, and ultimately for ensuring that commercial herbal products are safe, effective, and of high quality. researchgate.netmdpi.com

Biosynthesis and Metabolic Pathways of Hederacoside C

Upstream Biosynthetic Pathways of Hederacoside C Precursors

The journey to this compound begins with the synthesis of the universal five-carbon building blocks of all isoprenoids.

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Biosynthesis

In plants, two distinct pathways are responsible for the production of Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). mdpi.com These are the cytosolic Mevalonic Acid (MVA) pathway and the plastidial Methylerythritol 4-Phosphate (MEP) pathway. mdpi.com

Midstream Carbocyclic Triterpenoid (B12794562) Biosynthesis Relevant to this compound

The C5 units, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates. Two molecules of farnesyl diphosphate (FPP; C15), which is formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene (B77637) synthase to produce squalene (C30). Squalene epoxidase then catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical linear precursor for the cyclization into various triterpenoid skeletons. mdpi.com

The formation of the characteristic pentacyclic oleanane (B1240867) core of this compound's aglycone, hederagenin (B1673034), begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely β-amyrin synthase, which produces β-amyrin. oup.comoup.com

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 (CYP) monooxygenases to yield hederagenin. oup.com This process involves sequential hydroxylations at specific carbon positions. While the exact enzymes in Hedera helix are a subject of ongoing research, studies in other plants have identified key CYP families involved in similar transformations. For instance, a β-amyrin 28-oxidase (from the CYP716A subfamily, such as CYP716A94) first catalyzes the oxidation of β-amyrin to oleanolic acid. oup.comoup.com Subsequently, an oleanolic acid 23-hydroxylase (from the CYP72A subfamily, such as CYP72A397) hydroxylates oleanolic acid to produce hederagenin. oup.com

Downstream Modification Pathways of this compound

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the hederagenin aglycone, a process known as glycosylation. This is a critical step that significantly influences the compound's solubility, stability, and biological activity.

Glycosylation Processes in this compound Formation

This compound is a bidesmosidic saponin (B1150181), meaning it has two sugar chains attached to the aglycone at different positions. Specifically, a trisaccharide chain is attached at the C-3 position and a single glucose moiety is attached via an ester linkage to the carboxyl group at C-28. uantwerpen.be This complex structure is assembled through a stepwise process catalyzed by a series of UDP-glycosyltransferases (UGTs). oup.com Each UGT exhibits specificity for the acceptor molecule (the aglycone or a partially glycosylated intermediate), the sugar donor (typically a UDP-sugar like UDP-glucose), and the position of attachment. oup.comsci-hub.se The formation of this compound likely involves an ordered sequence of glycosylation events, where different UGTs add one sugar at a time until the final structure is achieved. researchgate.net

Functional Identification of Key Glycosyltransferases (e.g., HhUGT74AG11) Involved in this compound Biosynthesis

Research into Hedera helix has led to the identification of specific UGTs involved in its saponin biosynthesis. One such key enzyme is HhUGT74AG11 . mdpi.comnih.gov Functional characterization of this enzyme through in vitro enzymatic reactions has demonstrated its ability to transfer a glucose donor to the C-28 position of various oleanane-type triterpenoids, including hederagenin. mdpi.comnih.gov

HhUGT74AG11 shows broad substrate flexibility, as it can also glycosylate oleanolic acid at the C-28 position. mdpi.comnih.gov This functional identification provides crucial insight into the final steps of this compound biosynthesis. While HhUGT74AG11 is responsible for the C-28 glycosylation, other specific UGTs are required for the sequential attachment of the three sugars at the C-3 position. Studies on related species have identified UGTs, such as UGT73K1 from Medicago truncatula, which specifically glycosylate hederagenin at the C-3 position, suggesting that homologous enzymes likely perform this function in Hedera helix. nih.govscispace.com

Tissue-Specific Accumulation Patterns of this compound

The biosynthesis and accumulation of this compound are not uniform throughout the Hedera helix plant. Transcriptome and metabolite analyses have revealed distinct tissue-specific patterns. This compound, along with other related saponins (B1172615) like α-hederin, is found in high concentrations in the leaves , while being almost undetectable in the roots . plos.orgsemanticscholar.org This differential accumulation suggests that the leaves are the primary site of synthesis and/or storage for this compound. The expression of genes encoding key biosynthetic enzymes is often correlated with the accumulation pattern of the final product.

The concentration of this compound in ivy leaves can be substantial, making it a key marker for the quality of herbal preparations.

Table 1: Reported Concentration of this compound in Hedera helix Tissues

Plant PartReported ConcentrationReference
Powdered Dried Leaves21.83 mg/g utq.edu.iq
Dried LeavesMinimum 3.0% as per European Pharmacopoeia google.com
Leaves15.69% of detectable components in one study wikipedia.org
RootsHardly detectable plos.org

Transcriptome Analysis in Hedera helix L. for Biosynthesis Gene Identification

The biosynthesis of triterpenoid saponins, including this compound, in Hedera helix (common ivy) is a subject of detailed genetic investigation. nih.gov Scientists have turned to transcriptome analysis to uncover the genes responsible for producing these complex molecules. nih.govplos.org Since genomic information for H. helix is limited, transcriptome sequencing provides a powerful method for identifying functional genes and understanding their expression levels. nih.govsemanticscholar.org

Research has focused on comparing the transcriptomes of leaves and roots, as key saponins like this compound are abundant in leaves but almost undetectable in roots. nih.govsemanticscholar.org This comparative approach helps to pinpoint genes specifically involved in the saponin biosynthesis pathway. nih.gov Through de novo transcriptome sequencing using platforms like the Illumina HiSeq™, researchers have assembled tens of thousands of unique genes, or unigenes. nih.govplos.orgresearchgate.net

This extensive analysis has led to the discovery of hundreds of unigenes related to triterpenoid saponin biosynthesis. nih.govresearchgate.net Key enzyme families believed to be involved in the later, modifying stages of saponin synthesis have been identified, including cytochrome P450 (CYP450) and UDP-glycosyltransferases (UGTs). An integrated analysis of the transcriptome and metabolome of H. helix identified six candidate CYP450 genes. nih.gov Further in vitro and in vivo validation confirmed that specific enzymes from the CYP716 and CYP72 families play crucial roles in modifying the triterpenoid skeleton, participating in the hydroxylation steps that lead to the formation of hederagenin, the aglycone of this compound. nih.gov These findings provide a foundational understanding of the genetic basis for this compound production in the plant. plos.org

Table 1: Key Gene Families in this compound Biosynthesis

Gene Family Putative Function in Biosynthesis Source
Cytochrome P450 (CYP450) Catalyzes oxidation and hydroxylation of the triterpenoid skeleton to produce oleanolic acid and hederagenin. nih.gov nih.gov

Biotransformation and Metabolism of this compound in Experimental Models

Once ingested, this compound, like many natural glycosides, is considered a prodrug that undergoes significant transformation before its components can be absorbed. uantwerpen.be In vitro models simulating human digestion have been crucial in mapping its metabolic fate. uantwerpen.bemdpi.com

Gastrointestinal Enzyme-Mediated Transformations

The initial stages of digestion in the stomach and small intestine, simulated by enzymes like pepsin, have a limited effect on the complex structure of this compound. uantwerpen.be While some minor metabolites may form, significant breakdown does not occur in these phases. uantwerpen.bemdpi.com The primary structure of the saponin remains largely intact until it reaches the colon. uantwerpen.be

Fecal Microflora-Mediated Transformations and Metabolite Profiling

The most significant biotransformation of this compound occurs in the colon, mediated by the vast community of intestinal microflora. uantwerpen.benih.gov In vitro experiments using fecal suspensions have demonstrated that these microorganisms are responsible for the extensive metabolism of the compound. uantwerpen.beresearchgate.net The complete disappearance of the parent this compound signal is observed after incubation with fecal microbiota, indicating thorough transformation. uantwerpen.be This process leads to the formation of numerous metabolites as the complex sugar chains are cleaved from the aglycone. uantwerpen.beresearchgate.net

Stepwise Progressive Elimination of Sugar Moieties as a Major Metabolic Pathway

The primary metabolic pathway for this compound is the sequential removal of its sugar units. researchgate.net This deglycosylation process happens in a stepwise manner, leading to a series of intermediate metabolites. uantwerpen.beresearchgate.net The biotransformation begins with the loss of sugar moieties, eventually leading to the formation of the aglycone, hederagenin. uantwerpen.be This process is essential, as the smaller, less polar aglycones are more readily absorbed from the gastrointestinal tract into the bloodstream. uantwerpen.be

Table 2: Tentatively Identified Metabolites of this compound After In Vitro Colonic Biotransformation

Metabolite Description Source
Hederasaponin C Intermediate metabolite formed by partial deglycosylation. uantwerpen.be
α-Hederin A monodesmosidic saponin formed by the removal of one sugar chain. uantwerpen.be

Pharmacokinetic Studies in Animal Models (e.g., rat plasma analysis)

Pharmacokinetic studies in rats provide critical insights into the absorption, distribution, and elimination of this compound in vivo. tandfonline.comnih.govtandfonline.com Following intravenous administration, this compound exhibits linear pharmacokinetics, with plasma concentrations declining in a poly-exponential manner. tandfonline.comchemfaces.com It shows relatively slow clearance from the body and a small volume of distribution. tandfonline.comnih.govresearchgate.net

However, when administered orally, this compound is absorbed rapidly but poorly, resulting in an extremely low absolute bioavailability, estimated to be between 0.118% and 0.250%. tandfonline.comnih.govresearchgate.net This poor bioavailability is attributed to its limited absorption from the gastrointestinal tract and/or its decomposition and metabolism by gut microflora. tandfonline.comnih.govchemfaces.com Despite the low absorption, the compound can be detected in plasma shortly after oral administration, with peak concentrations reached quickly. tandfonline.com

Table 3: Selected Pharmacokinetic Parameters of this compound in Rats

Administration Route Parameter Value Source
Intravenous Clearance (CL) 1.46–2.08 mL/min/kg tandfonline.comtandfonline.com
Intravenous Volume of Distribution (Vss) 138–222 mL/kg tandfonline.comnih.gov
Oral Absolute Bioavailability (F) 0.118–0.250% tandfonline.comnih.govresearchgate.net

Pharmacological Activities and Underlying Molecular Mechanisms of Hederacoside C in Research Models

Anti-inflammatory Research

Hederacoside C, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), has been the subject of extensive research for its anti-inflammatory properties. Studies utilizing various in vitro and in vivo models have elucidated several molecular mechanisms through which this compound exerts its effects. These mechanisms primarily involve the modulation of key signaling pathways and the regulation of inflammatory mediators that are crucial in the inflammatory cascade.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including inflammation. Research indicates that this compound can significantly modulate this pathway by inhibiting the phosphorylation of its key components: p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). researchgate.netmdpi.commdpi.com

In studies involving human airway epithelial cells, this compound was found to suppress the phosphorylation of p38 and ERK1/2 (p44/42) that was induced by epidermal growth factor (EGF). nih.govnih.gov This inhibitory action is part of a broader effect on the EGFR-MAPK-Sp1 signaling axis, which is involved in the expression of mucin genes. nih.govnih.govconsensus.app Similarly, in models of inflammation induced by Staphylococcus aureus, this compound attenuated the protein expression levels of p38, ERK, and JNK. researchgate.netnih.govnih.gov Further investigations in models of colitis demonstrated that this compound treatment significantly inhibited the activation of the MAPK/NF-κB signaling pathway in intestinal epithelial cells. medchemexpress.comnih.gov This was achieved by suppressing the expression of S100A9 and its downstream targets, which include the MAPK and NF-κB axes. nih.gov

Table 1: Research Models Demonstrating this compound's Modulation of MAPK Pathways
Research ModelStimulantInhibited MAPK ComponentsReference
Human Airway Epithelial Cells (NCI-H292)Epidermal Growth Factor (EGF)p38, ERK1/2 nih.govnih.gov
Acute Lung Inflammation (Mice) & RAW 264.7 CellsStaphylococcus aureusp38, ERK, JNK researchgate.netnih.gov
Mastitis (Mice) & RAW 264.7 CellsStaphylococcus aureusp38, ERK, JNK nih.govresearchgate.net
Colitis (Mice) & Human Intestinal Epithelial Cells (Caco-2)TNBS / LPSMAPK pathway components nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. medchemexpress.com Studies have demonstrated that the compound attenuates the expression and phosphorylation of key proteins in the NF-κB pathway, including p65 and its inhibitory protein, IκB-α. researchgate.netnih.govnih.gov In lipopolysaccharide (LPS)-stimulated human intestinal epithelial Caco-2 cells, pretreatment with this compound significantly inhibited the activation of NF-κB and its downstream signaling. nih.gov This inhibition prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of target inflammatory genes. researchgate.net This mechanism has been observed in various inflammatory models, including those induced by S. aureus and in colitis models. nih.govnih.gov

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression
CytokineEffect ObservedResearch ModelReference
IL-1βDownregulated gene expressionS. aureus-induced inflammation nih.govnih.gov
IL-6Downregulated gene expressionS. aureus-induced inflammation nih.govnih.gov
TNF-αDownregulated gene expressionS. aureus-induced inflammation nih.govnih.gov
IL-1β, IL-6, TNF-αInhibited productionTNBS-induced colitis nih.gov

In addition to suppressing pro-inflammatory mediators, this compound also promotes an anti-inflammatory environment by enhancing the production of anti-inflammatory cytokines. Specifically, research has shown that this compound upregulates the gene expression of Interleukin-10 (IL-10). researchgate.netnih.govnih.gov IL-10 is a key immunoregulatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing excessive tissue damage. This dual action of suppressing pro-inflammatory cytokines while simultaneously boosting anti-inflammatory ones highlights the comprehensive immunomodulatory capacity of this compound. preprints.orgmdpi.com

Toll-like receptors (TLRs) are critical pattern recognition receptors that initiate innate immune responses upon detecting pathogen-associated molecular patterns. This compound has been found to interfere with this initial step of the inflammatory cascade. Specifically, it suppresses the protein expression of TLR2 and TLR4. researchgate.netnih.govnih.gov In studies on mastitis and acute lung inflammation induced by S. aureus, this compound markedly suppressed TLR2 and TLR4 expression. nih.govresearchgate.net Furthermore, in a colitis model, pretreatment with this compound was shown to prevent LPS-induced TLR4 dimerization and the subsequent recruitment of the adaptor protein MyD88, which are essential steps for activating downstream signaling pathways like NF-κB and MAPK. nih.gov

In inflammatory conditions such as colitis, the excessive infiltration and activation of neutrophils contribute significantly to tissue damage. frontiersin.orgnih.gov this compound has demonstrated a notable ability to mitigate this process. In a TNBS-induced colitis model, this compound was shown to attenuate neutrophil recruitment and degranulation. nih.gov This was confirmed by a reduction in myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, in inflamed tissues. nih.gov A quantitative proteomic analysis revealed that this compound's therapeutic effect in colitis is associated with the downregulation of proteins involved in neutrophil degranulation, with S100A9 being one of the most significantly suppressed proteins. nih.gov By moderating the S100A9/MAPK axis and subsequent neutrophil activity, this compound helps to restore the impaired intestinal barrier. nih.gov

Modulation of S100A9 Signaling Pathway

This compound has been identified as a modulator of inflammation, partly through its interaction with the S100A9 signaling pathway. nih.govnih.gov Research in models of colitis has shown that this compound can suppress the expression of S100A9, a protein involved in neutrophil degranulation. nih.govnih.gov In human intestinal epithelial Caco-2 cells, recombinant S100A9 protein was found to activate the MAPK/NF-κB signaling pathway, leading to inflammation. nih.gov Pretreatment with this compound was shown to ameliorate these inflammatory effects. nih.gov Specifically, this compound inhibited the S100A9-induced phosphorylation of key proteins in the MAPK pathway, including JNK, ERK, and p38. nih.gov By moderating the S100A9/MAPK axis, this compound helps to restore impaired intestinal barriers and inactivate neutrophil recruitment, indicating its potential as a therapeutic candidate for colitis. nih.govnih.gov

Effects on Mucin Gene Expression (e.g., MUC5AC) in Airway Epithelial Cell Models

In the context of respiratory research, this compound has demonstrated significant effects on mucin gene expression, particularly MUC5AC, which is often overproduced in inflammatory airway diseases. nih.govnih.govbiomolther.org Studies using human pulmonary mucoepidermoid NCI-H292 cells have shown that this compound can inhibit the epidermal growth factor (EGF)-induced expression of MUC5AC mRNA and the subsequent production of mucous glycoproteins. nih.govnih.gov This inhibitory effect is achieved by targeting the upstream signaling pathway. nih.govnih.govconsensus.app this compound was found to suppress the phosphorylation of the EGF receptor (EGFR) as well as downstream components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov These findings suggest that this compound can directly regulate mucin gene expression at both the transcriptional and translational levels within airway epithelial cells. nih.gov

Molecular Docking Studies of this compound with Inflammatory Pathway Proteins (e.g., EGFR, MEK1/2, ERK1/2, p38 MAPK)

To elucidate the molecular basis of its inhibitory effects on inflammatory pathways, molecular docking studies have been conducted. These computational analyses have examined the binding interactions between this compound and key proteins involved in the EGFR-MAPK signaling cascade. nih.gov The results revealed that this compound exhibits strong binding interactions with EGFR, MEK1, MEK2, ERK1, ERK2, and p38 MAPK proteins. nih.gov The binding affinities, which indicate the strength of the interaction, ranged from -7.4 to -10.3 kcal/mol. nih.gov These computational results provide a mechanistic insight, suggesting that the ability of this compound to physically interact with and bind to these proteins underlies its capacity to inhibit the EGFR-MAPK-Sp1 signaling pathway and subsequent MUC5AC gene expression. nih.govnih.gov

Below is a table summarizing the binding affinities from the molecular docking studies.

Protein TargetBinding Affinity (kcal/mol)
MEK1-10.3
ERK2-9.6
MEK2-9.3
p38 MAPK-8.5
EGFR-8.3
ERK1-7.4

Data sourced from a study on human airway epithelial cells. nih.gov

Anticancer Research in Cellular and Animal Models

Inhibition of Cellular Proliferation in Osteosarcoma Cell Lines (e.g., MG63, U2OS)

This compound has been investigated for its potential anticancer properties, specifically in the context of osteosarcoma. Research has demonstrated that this compound can suppress the proliferation of human osteosarcoma cell lines, including MG63 and U2OS. nih.gove-century.usnih.gov The inhibitory effect on cell proliferation was observed to be both dose- and time-dependent. nih.gove-century.usnih.gov This finding indicates that this compound has a direct impact on the growth of these cancer cells, forming the basis for its potential as a therapeutic agent against osteosarcoma. nih.govnih.gov

Induction of Apoptosis via Intrinsic Pathways

Beyond inhibiting proliferation, this compound has been shown to induce programmed cell death, or apoptosis, in osteosarcoma cells. nih.gove-century.us The mechanism of this apoptosis induction is primarily through the intrinsic pathway, which is controlled by regulatory proteins within the cell. nih.gov Evidence for this includes observed morphological changes in the cells consistent with apoptosis. nih.gove-century.us The compound was found to upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. nih.gove-century.us This shift in the balance of regulatory proteins is a hallmark of the intrinsic apoptotic pathway.

The intrinsic apoptotic pathway culminates in the activation of a cascade of enzymes known as caspases. This compound treatment in osteosarcoma cells leads to the activation of this cascade. nih.gov Specifically, it induces the cleavage, and therefore activation, of caspase-9, which is a key initiator caspase in the intrinsic pathway. nih.gove-century.us The activation of caspase-9 subsequently leads to the cleavage and activation of the executioner caspase, caspase-3. nih.gove-century.us Activated caspase-3 is responsible for the cleavage of cellular proteins, such as PARP, which ultimately leads to the dismantling of the cell and its death. nih.gov

Modulation of Apoptotic Regulator Proteins (e.g., p53, Bax, p21, Bcl-2)

This compound has been demonstrated to influence the expression of key proteins involved in the regulation of apoptosis, the body's mechanism of programmed cell death. In research utilizing human osteosarcoma MG63 cells, treatment with this compound led to an upregulation of tumor suppressor proteins p53 and p21. nih.govresearchgate.netresearchgate.net Concurrently, the expression of the pro-apoptotic protein Bax was enhanced, while the expression of the anti-apoptotic protein Bcl-2 was diminished. nih.govresearchgate.netresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins is a critical factor in steering cancerous cells towards self-destruction through the intrinsic apoptosis pathway. nih.gov The observed molecular changes suggest a potential mechanism by which this compound may exert anti-cancer effects. nih.govresearchgate.net

Influence on MAPK Pathway Activation in Cancer Cells

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. mdpi.comyoutube.com Research has shown that this compound can modulate this pathway in cancer cells. In studies on human osteosarcoma cells, this compound was found to inhibit the phosphorylation of key components of the MAPK pathway, namely ERK, JNK, and p38 MAPK. nih.govresearchgate.net By doing so, it is suggested that this compound suppresses the activities of the STAT3 signaling pathway, which is often regulated by MAPKs, leading to an inhibition of cell proliferation and the induction of apoptosis. nih.govresearchgate.net

Furthermore, in the context of human airway epithelial cells, this compound has been shown to inhibit the Epidermal Growth Factor (EGF)-induced phosphorylation of the EGF receptor (EGFR) and downstream elements of the MAPK pathway, including MEK1/2 and ERK1/2. nih.govfrontiersin.org This action ultimately interferes with the EGFR-MAPK-Sp1 signaling pathway. nih.govfrontiersin.org

Comparative Antiproliferative Activity with Related Saponins (B1172615) in in vitro Cell Lines

The antiproliferative activity of this compound has been evaluated in comparison to other saponins derived from Hedera helix, such as α-hederin and hederagenin (B1673034). In a study utilizing normal fibroblast cells and cervix epithelial tumor cells, the three saponins exhibited distinct levels of activity. researchgate.netelsevierpure.com

α-Hederin demonstrated the most potent antiproliferative effects. researchgate.netelsevierpure.com Hederagenin showed moderate activity at higher concentrations. researchgate.netelsevierpure.com In contrast, this compound was found to be noncytotoxic and did not exhibit significant antiproliferative activity across the range of concentrations tested in these particular cell lines. researchgate.netelsevierpure.comnih.gov

Table 1: Comparative Antiproliferative Activity of Saponins

Compound Cell Line Antiproliferative Activity
α-Hederin Cervix Epithelial Tumor Cells Strong
Hederagenin Cervix Epithelial Tumor Cells Moderate
This compound Cervix Epithelial Tumor Cells None Detected
α-Hederin Normal Fibroblast Cells Cytotoxic at higher concentrations
Hederagenin Normal Fibroblast Cells Moderate cytotoxicity at higher concentrations
This compound Normal Fibroblast Cells Biocompatible/Noncytotoxic

Antiviral Research

In vitro Efficacy against Influenza Viruses (e.g., Influenza A/PR/8 virus)

Research into the antiviral properties of compounds from Hedera helix has been conducted, particularly in the context of influenza viruses. However, studies focusing specifically on this compound have not demonstrated significant direct antiviral activity against the Influenza A/PR/8 virus in vitro. elsevierpure.comnih.gov In an investigation into the components of an ivy extract that might possess anti-influenza activity, several saponins were tested. elsevierpure.comnih.gov While the extract itself showed some effects, the primary compound identified as having significant anti-influenza activity in combination with oseltamivir (B103847) was hederasaponin F, not this compound. elsevierpure.comnih.gov Another related saponin, hederasaponin B, has been shown to have antiviral activity against Enterovirus 71, but similar efficacy for this compound against influenza has not been reported in the reviewed literature. nih.govresearchgate.net

Synergistic Effects with Established Antiviral Compounds in Experimental Models

The potential for this compound to act synergistically with established antiviral drugs has been explored within the broader context of Hedera helix extracts. A study investigating the co-administration of an ivy leaf extract with the anti-influenza drug oseltamivir found that the extract could enhance the drug's antiviral activity. elsevierpure.com However, when the individual saponin components were isolated and tested, this compound did not show a significant synergistic effect in this model. elsevierpure.comnih.gov The synergistic properties observed with the extract were attributed primarily to hederasaponin F. elsevierpure.comnih.gov Therefore, based on the available experimental models, there is currently no strong evidence to support a synergistic antiviral effect of purified this compound with oseltamivir against the Influenza A/PR/8 virus.

Immunomodulatory Research

This compound has been the subject of research for its potential immunomodulatory effects, particularly its anti-inflammatory properties. Studies have shown that this compound can influence the production of cytokines, which are key signaling molecules in the immune system. Specifically, it has been found to downregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). elsevierpure.com Conversely, it has been observed to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10). elsevierpure.com

The molecular mechanisms underlying these immunomodulatory effects appear to involve the inhibition of key inflammatory signaling pathways. Research indicates that this compound can attenuate the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.govelsevierpure.com By inhibiting these pathways, this compound can reduce the production of inflammatory mediators. nih.govelsevierpure.comnih.gov

Table 2: Summary of Immunomodulatory Effects of this compound

Cytokine/Pathway Effect of this compound
IL-6 (Pro-inflammatory) Downregulation
IL-1β (Pro-inflammatory) Downregulation
TNF-α (Pro-inflammatory) Downregulation
IL-10 (Anti-inflammatory) Upregulation
NF-κB Pathway Inhibition
MAPK Pathway Inhibition

Modulation of Immune Cell Responses (e.g., macrophages, dendritic cells)

This compound has demonstrated notable immunomodulatory activities by influencing the function of key innate immune cells. In in vitro models using RAW 264.7 macrophage cells, this compound exhibits anti-inflammatory effects when stimulated by Staphylococcus aureus. medchemexpress.comnih.gov The underlying mechanism for this activity involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. medchemexpress.com Specifically, treatment with this compound leads to a reduction in the phosphorylation of key signaling proteins, including p65, JNK, ERK, and p38. medchemexpress.com

While direct research on the effects of isolated this compound on dendritic cells (DCs) is limited, studies on standardized Hedera helix leaf extracts, for which this compound is a primary bioactive marker, have provided insights. nih.gov These extracts have been shown to modulate the function of monocyte-derived dendritic cells. nih.gov As potent antigen-presenting cells, DCs are crucial for initiating and shaping the adaptive immune response, including T-cell mediated immunity. nih.gov The modulation of DC activity by ivy leaf extracts suggests a potential role for its constituents, like this compound, in influencing the broader immune response, though further studies with the isolated compound are needed to confirm this. nih.gov

Regulation of Cytokine Profiles in Inflammatory Models

A significant aspect of this compound's anti-inflammatory action is its ability to regulate the production of cytokines, the signaling molecules that orchestrate inflammatory responses. In various experimental models, this compound has been shown to suppress the expression and release of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines.

In a mouse model of acute lung inflammation induced by Staphylococcus aureus, administration of this compound led to a significant downregulation in the gene expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Concurrently, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was upregulated. nih.gov Similarly, in a model of TNBS-induced colitis, this compound treatment decreased the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. medchemexpress.com This modulation of the cytokine profile highlights its potential to mitigate inflammatory processes in different pathological contexts.

Table 1: Effect of this compound on Cytokine Expression in Different Inflammatory Models

Model SystemInflammatory StimulusObserved Effect on CytokinesReference
Mouse Model (in vivo)Staphylococcus aureus↓ IL-6, ↓ IL-1β, ↓ TNF-α, ↑ IL-10 nih.gov
TNBS-Induced Colitis (in vivo)Trinitrobenzene Sulfonic Acid↓ TNF-α, ↓ IL-6, ↓ IL-1β medchemexpress.com
RAW 264.7 Macrophages (in vitro)Staphylococcus aureus↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ IL-10 medchemexpress.com

Effects on T-Cell Mediated Immunity in Experimental Models

The direct effects of isolated this compound on T-cell mediated immunity are not yet extensively characterized. However, research on standardized ivy leaf extract (EA 575®), in which this compound is a key analytical marker, provides significant evidence for the modulation of T-cell responses. nih.gov In co-culture models of dendritic cells and T-cells, the extract demonstrated an ability to significantly alter T-helper (Th) cell polarization. nih.gov

Specifically, dendritic cells pre-treated with the extract influenced the differentiation of T-cells, leading to a reduced frequency of IFN-γ-producing Th1 cells and Th17 cells. nih.gov Depending on the concentration, the extract also increased the frequency of IL-4-producing Th2 cells and IL-10-producing T-cells. nih.gov Since this compound is a major saponin in this extract known to possess anti-inflammatory properties, it is plausible that it contributes to these observed immunomodulatory effects on T-cell populations. nih.gov Nevertheless, studies focusing specifically on the action of purified this compound are required to delineate its precise role in T-cell mediated immunity.

Other Biological Activities and Mechanistic Investigations

Antispasmodic Effects in Smooth Muscle Models

While extracts from Hedera helix are known for their antispasmodic properties, research indicates that this activity is not primarily attributed to this compound. thieme-connect.com In studies using isolated guinea-pig ileum, this compound, a bidesmosidic saponin, exhibited surprisingly weak antispasmodic activity. nih.gov In contrast, the monodesmosidic saponin α-hederin and the aglycone hederagenin showed significant spasmolytic effects. nih.govmdpi.com This suggests that the structural configuration, particularly the number of sugar chains attached to the sapogenin core, is critical for this biological activity.

Investigations into the enzyme-inhibiting properties of this compound have revealed a lack of direct activity against certain proteases. Specifically, studies evaluating its effect on the serine protease porcine pancreatic elastase found that this compound as a glycoside is devoid of inhibitory action. medchemexpress.com However, its corresponding sapogenins, oleanolic acid and hederagenin, were identified as potent competitive inhibitors of this enzyme. medchemexpress.com This indicates that the sugar moieties present in this compound prevent its interaction with the active site of the elastase enzyme.

Similar to its effect on elastase, this compound has been identified as a very weak inhibitor of hyaluronidase. medchemexpress.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. The inhibitory activity against this enzyme resides not in the glycoside form but in the sapogenin. Research has shown that the sapogenins derived from Hedera helix, such as hederagenin and oleanolic acid, act as non-competitive inhibitors of hyaluronidase in a dose-dependent manner. medchemexpress.com

Table 2: Summary of this compound's Inhibitory Activity on Specific Enzymes

EnzymeThis compound ActivityActive Component(s)Type of Inhibition (by Active Component)Reference
Porcine Pancreatic ElastaseDevoid of inhibitory actionHederagenin, Oleanolic AcidCompetitive medchemexpress.com
HyaluronidaseVery weak inhibitorHederagenin, Oleanolic AcidNon-competitive medchemexpress.com

Antifungal Activity and Proposed Mechanisms (e.g., cell wall integrity signaling pathway)

This compound, as a component of Hedera helix (ivy) leaf extracts, has been investigated for its antifungal properties. Research points towards the fungal cell wall as a primary target, with the cell wall integrity (CWI) signaling pathway being a key molecular mechanism of action.

In a study investigating an aqueous extract of Hedera helix leaves (HAE), which contains this compound, significant in vitro antifungal activity was observed against the phytopathogenic fungus Diplodia corticola. The extract reduced the radial mycelial growth by 70% after three days of inoculation mdpi.comnih.govnih.gov.

To elucidate the mechanism, the study utilized mutant strains of Saccharomyces cerevisiae as a model organism. The findings suggested that the antifungal action is mediated through the CWI pathway. Specifically, mutant strains with defects in the CWI signaling pathway, such as bck1 and mkk1/mkk2 mutants, exhibited greater resistance to the ivy leaf extract compared to the wild-type strain mdpi.comnih.govnih.gov. This resistance suggests that the extract's toxicity is triggered by targeting kinases within this signaling cascade mdpi.comnih.govnih.gov. Further evidence supporting the cell wall as the target was the observation that the extract-treated fungus showed lower viability under osmotic stress, indicating a compromised cell wall that could no longer provide adequate osmotic protection mdpi.comnih.govnih.gov.

These results indicate that this compound, as a key constituent of the extract, likely contributes to an antifungal effect by disrupting the fungal cell wall, with a proposed mechanism involving the targeting of the cell wall integrity signaling pathway mdpi.com.

Table 1: Research Findings on the Antifungal Activity of Hedera helix Aqueous Extract (HAE) Containing this compound

Parameter Observation Implication Source
Target Organism Diplodia corticola Potent antifungal activity against a phytopathogenic fungus. mdpi.comnih.govnih.gov
In Vitro Activity 70% reduction in radial mycelial growth after 3 days. Strong inhibition of fungal growth. mdpi.comnih.govnih.gov
Mechanism Model Saccharomyces cerevisiae mutants (bck1, mkk1/mkk2). Elucidation of the molecular pathway involved. mdpi.comnih.govnih.gov
Proposed Molecular Target Cell Wall Integrity (CWI) Signaling Pathway. Suggests the extract's toxic effects are mediated through this pathway. mdpi.comnih.govnih.gov
Effect on Osmotic Stress Lower viability in the presence of HAE. Indicates compromised cell wall and deficient osmotic protection. mdpi.comnih.govnih.gov

Modulation of Mucociliary Clearance Mechanisms in Airway Models

Mucociliary clearance is a critical defense mechanism in the respiratory system, and excessive mucus production can impair this function, contributing to the pathology of various respiratory diseases nih.gov. This compound has been shown to modulate a key component of this system by regulating the expression of MUC5AC, a major mucin glycoprotein (B1211001), in human airway epithelial cells nih.govnih.govbiomolther.org.

In studies using human pulmonary mucoepidermoid NCI-H292 cells, this compound was found to inhibit the epidermal growth factor (EGF)-induced expression of the MUC5AC mucin gene at both the mRNA and protein levels nih.govbiomolther.org. This suggests that this compound can directly influence airway epithelial cells to control mucus production biomolther.org.

The underlying molecular mechanism involves the inhibition of the EGFR-Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.govnih.govbiomolther.org. Research findings demonstrated that this compound suppresses the phosphorylation of several key components in this cascade:

EGF receptor (EGFR)

MAPK/extracellular signal-regulated kinase (ERK) 1/2 (MEK1/2)

p38 MAPK

ERK 1/2 (p44/42)

By inhibiting the phosphorylation of these kinases, this compound ultimately blocks the nuclear expression of Specificity protein-1 (Sp1), a transcription factor crucial for MUC5AC gene transcription nih.govnih.govbiomolther.org. Molecular docking studies further support these findings, showing strong binding interactions between this compound and EGFR, MEK1/2, ERK1/2, and p38 MAPK proteins nih.gov.

This targeted inhibition of the EGFR-MAPK-Sp1 signaling pathway highlights the potential of this compound to regulate mucus hypersecretion, a key factor in modulating mucociliary clearance in inflammatory airway diseases nih.govnih.govbiomolther.org.

Table 2: Molecular Targets of this compound in the Modulation of MUC5AC Expression in Airway Epithelial Cells

Target Protein Effect of this compound Signaling Pathway Source
EGFR Suppresses phosphorylation EGFR-MAPK-Sp1 nih.govnih.govbiomolther.org
MEK1/2 Inhibits phosphorylation EGFR-MAPK-Sp1 nih.govnih.govbiomolther.org
p38 MAPK Inhibits phosphorylation EGFR-MAPK-Sp1 nih.govnih.govbiomolther.org
ERK1/2 Inhibits phosphorylation EGFR-MAPK-Sp1 nih.govnih.govbiomolther.org
Sp1 Blocks nuclear expression EGFR-MAPK-Sp1 nih.govnih.govbiomolther.org

Experimental Models and Methodological Approaches in Hederacoside C Research

In vitro Cell Culture Models

In vitro cell culture models are fundamental tools in the study of the biological activities of Hederacoside C. These systems allow for the investigation of cellular and molecular mechanisms in a controlled environment. A variety of cell lines have been employed to elucidate the effects of this compound across different physiological and pathological contexts.

The human colorectal adenocarcinoma cell line, Caco-2, is widely used to model the intestinal epithelial barrier and to study intestinal inflammation. In research concerning this compound, Caco-2 cells have been instrumental in demonstrating the compound's anti-inflammatory properties.

Studies have shown that pretreatment with this compound can significantly inhibit the activation of the MAPK/NF-κB signaling pathway in LPS-stimulated Caco-2 cells. nih.govresearchgate.net This inhibition prevents the downstream production of pro-inflammatory cytokines. nih.gov Specifically, this compound has been observed to reduce the expression of p-p65/p65, p-JNK, p-ERK, and p-p38. medchemexpress.com Furthermore, it has been shown to prevent LPS-induced TLR4 dimerization and subsequent MyD88 recruitment, key upstream events in the inflammatory cascade. nih.govresearchgate.net Research has also indicated that this compound can ameliorate inflammation induced by the recombinant S100A9 protein by targeting the MAPK/NF-κB pathway in these cells. nih.govresearchgate.net

Table 1: Effects of this compound on Inflammatory Markers in Caco-2 Cells

Marker Effect of this compound Reference
p-p65/p65 Reduced expression medchemexpress.com
p-JNK Reduced expression medchemexpress.com
p-ERK Reduced expression medchemexpress.com
p-p38 Reduced expression medchemexpress.com
TLR4 dimerization Prevented nih.govresearchgate.net
MyD88 recruitment Prevented nih.govresearchgate.net

The murine macrophage-like cell line, RAW 264.7, is a standard model for investigating inflammatory responses. These cells are activated by stimuli such as lipopolysaccharide (LPS) or bacteria, leading to the production of inflammatory mediators.

In studies with RAW 264.7 cells stimulated by Staphylococcus aureus, this compound has demonstrated significant anti-inflammatory effects. medchemexpress.com It has been shown to suppress the protein expressions of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). nih.gov This leads to the attenuation of downstream signaling pathways, including the MAPK and NF-κB pathways. Specifically, this compound reduced the protein expression levels of p38, ERK, JNK, p65, and IκB-α. nih.gov Consequently, the gene expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α was downregulated, while the anti-inflammatory cytokine IL-10 was upregulated. nih.gov

Table 2: Impact of this compound on Inflammatory Pathways in RAW 264.7 Cells

Target Effect of this compound Reference
TLR2 Expression Suppressed nih.gov
TLR4 Expression Suppressed nih.gov
p38, ERK, JNK (MAPKs) Attenuated protein expression nih.gov
p65, IκB-α (NF-κB pathway) Attenuated protein expression nih.gov
IL-6, IL-1β, TNF-α (pro-inflammatory cytokines) Downregulated gene expression nih.gov
IL-10 (anti-inflammatory cytokine) Upregulated gene expression nih.gov

The human pulmonary mucoepidermoid carcinoma cell line, NCI-H292, is a valuable model for studying airway mucin production and regulation, which is crucial in respiratory diseases.

Research has shown that this compound can inhibit the epidermal growth factor (EGF)-induced MUC5AC mucin gene expression and the production of mucous glycoproteins in NCI-H292 cells. researchgate.netbiomolther.orgnih.govnih.gov The mechanism involves the suppression of the phosphorylation of the EGF receptor (EGFR). researchgate.netbiomolther.orgnih.govnih.gov Downstream of EGFR, this compound also inhibits the phosphorylation of MEK1/2, p38 MAPK, and ERK1/2 (p44/42). researchgate.netbiomolther.orgnih.govnih.gov Furthermore, it has been found to suppress the nuclear expression of specificity protein-1 (Sp1), a transcription factor involved in MUC5AC gene expression. researchgate.netbiomolther.orgnih.gov These findings suggest that this compound modulates mucin production by targeting the EGFR-MAPK-Sp1 signaling pathway. researchgate.netbiomolther.orgnih.gov

Table 3: this compound's Regulatory Effects on Mucin Production in NCI-H292 Cells

Target Molecule/Process Effect of this compound Reference
MUC5AC mRNA expression Inhibited researchgate.netbiomolther.orgnih.govnih.gov
Mucous glycoprotein (B1211001) production Inhibited researchgate.netbiomolther.orgnih.govnih.gov
EGFR phosphorylation Suppressed researchgate.netbiomolther.orgnih.govnih.gov
MEK1/2, p38 MAPK, ERK1/2 phosphorylation Suppressed researchgate.netbiomolther.orgnih.govnih.gov
Nuclear expression of Sp1 Suppressed researchgate.netbiomolther.orgnih.gov

Osteosarcoma cell lines such as MG-63 and U-2 OS are critical for investigating the pathology of bone cancer and for the preclinical evaluation of potential therapeutic agents. nih.govscienceopen.com While specific studies on the direct effects of this compound on MG-63 and U2OS cell lines are not extensively detailed in the provided search results, these cell lines are standard models in osteosarcoma research. scienceopen.comresearchgate.netnih.gov They are used to assess parameters like cell viability, proliferation, apoptosis, and the molecular pathways governing these processes. nih.goveuropeanreview.org

Normal fibroblast cell lines, such as the NCTC clone 929 (L929), are frequently used to assess the cytotoxicity of compounds and to ensure they are not harmful to healthy, non-cancerous cells. nih.govnih.gov

Studies have evaluated the cytotoxicity of this compound on NCTC and L929 fibroblasts. nih.govresearchgate.net It was found to be biocompatible with NCTC cells at concentrations up to 300 μg/mL at 24 hours, showing high cell proliferation. mdpi.com At a higher concentration of 400 μg/mL, it was considered non-cytotoxic with 79% cell viability. mdpi.com Similarly, on L929 fibroblasts, this compound was biocompatible up to 200 μg/mL, while a low cytotoxicity was observed at 400 μg/mL after 48 hours of treatment. nih.gov This indicates a favorable cytotoxicity profile for this compound in normal fibroblast cells.

Table 4: Cytotoxicity of this compound on Fibroblast Cell Lines

Cell Line Concentration Time Result Reference
NCTC 2-300 µg/mL 24 h Biocompatible mdpi.com
NCTC 400 µg/mL 24 h Non-cytotoxic (79% viability) mdpi.com
L929 Up to 200 µg/mL 48 h Biocompatible nih.gov
L929 400 µg/mL 48 h Low cytotoxicity (71.03% viability) nih.gov

Vero cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses and are therefore a standard model for antiviral research. mdpi.commdpi.com

In the context of this compound and related compounds, Vero cells have been used to evaluate antiviral activity against Enterovirus 71 (EV71). nih.gov A study on hederasaponin B, a related saponin (B1150181), demonstrated its ability to reduce the cytopathic effects (CPE) of EV71 in Vero cells without causing cytotoxicity. nih.govresearchgate.net It was shown to inhibit the expression of the viral protein VP2, which is essential for capsid protein synthesis. nih.govresearchgate.net These findings highlight the utility of Vero cells in identifying and characterizing the antiviral properties of compounds like this compound. researchgate.net

Saccharomyces cerevisiae Mutants in Antifungal Mechanism Studies

The yeast Saccharomyces cerevisiae serves as a valuable model organism for dissecting the antifungal mechanisms of various compounds, including extracts containing this compound. nih.govnih.gov Studies have utilized S. cerevisiae mutants to probe the specific cellular pathways targeted by these extracts.

Research involving an aqueous extract of Hedera helix leaves (HAE), which contains this compound, has shown significant in vitro antifungal activity. nih.govresearchgate.net To understand the mode of action, researchers employed mutants with defects in the cell wall integrity signaling pathway, such as bck1 and mkk1/mkk2. nih.govresearchgate.net These mutants displayed greater resistance to the extract compared to the wild-type strain. nih.govresearchgate.net This finding suggests that the antifungal toxicity of the extract is likely triggered by targeting kinases within this specific signaling pathway. nih.gov Further evidence supporting the cell wall as a target comes from observations of decreased viability under osmotic stress conditions in the presence of the extract, indicating a compromised cell wall. nih.govresearchgate.net These results highlight the utility of S. cerevisiae mutants in pinpointing the molecular targets of complex plant extracts and their active components like this compound. nih.gov

In vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of this compound in a complex biological system, providing insights that in vitro studies cannot.

Murine models of acute lung inflammation induced by Staphylococcus aureus (S. aureus) are instrumental in studying the anti-inflammatory properties of this compound. doi.orgnih.gov In these models, mice are typically challenged with an intranasal instillation of S. aureus to induce a pulmonary infection that mimics acute lung injury (ALI). doi.orgnih.govmdpi.com

Research has demonstrated that intraperitoneal administration of this compound to these mice significantly mitigates the pathological features of lung inflammation. doi.orgnih.gov Key findings include a marked reduction in pulmonary edema, as measured by the lung wet-to-dry (W/D) ratio, and a decrease in the infiltration of white blood cells. nih.gov Furthermore, this compound treatment lowers the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil accumulation in the lung tissue. doi.orgnih.gov Mechanistically, this compound has been shown to suppress the protein expression of Toll-like receptors (TLR2 & TLR4) and downregulate the activation of key inflammatory signaling pathways, including MAPKs (p38, ERK, JNK) and NF-κB. doi.org This is accompanied by a modulation of cytokine expression, with a decrease in pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and an increase in the anti-inflammatory cytokine IL-10. doi.org

Table 1: Effects of this compound in a Murine Model of S. aureus-Induced Acute Lung Inflammation

Parameter Observation Reference(s)
Pulmonary Edema (W/D Ratio) Significantly reduced nih.gov
White Blood Cell Count Significantly reduced nih.gov
Myeloperoxidase (MPO) Activity Significantly reduced doi.orgnih.gov
TLR2 & TLR4 Expression Suppressed doi.org
MAPK & NF-κB Pathways Attenuated protein expression levels doi.org
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Downregulated gene expression doi.org

| Anti-inflammatory Cytokine (IL-10) | Upregulated gene expression | doi.org |

This table summarizes the key research findings on the effects of this compound in a mouse model of acute lung inflammation induced by Staphylococcus aureus.

Animal models of colitis, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, are used to investigate intestinal inflammatory diseases resembling Crohn's disease. irjournal.orgcriver.com This model involves the intrarectal administration of TNBS, which induces a severe inflammatory response and damages the colonic mucosa. irjournal.orgcriver.com

Studies utilizing this model have shown that this compound can significantly alleviate colitis. nih.gov Injection of this compound was found to inhibit the production of pro-inflammatory cytokines, reduce colonic epithelial cell apoptosis, and help restore epithelial cell proliferation. nih.govresearchgate.net A key mechanism identified is the restoration of the impaired intestinal barrier. nih.govdntb.gov.ua this compound achieves this by moderating the S100A9/MAPK signaling pathway and inactivating neutrophil recruitment and degranulation. nih.gov Pretreatment with this compound was also shown to prevent the dimerization of TLR4 and the recruitment of MyD88 in vitro. nih.gov Quantitative proteomic analysis revealed that this compound treatment led to the downregulation of proteins involved in neutrophil degranulation, with S100A9 being one of the most significantly affected. nih.gov

Table 2: Research Findings of this compound in a TNBS-Induced Colitis Model

Finding Mechanism/Effect Reference(s)
Symptom Alleviation Reduced tissue damage, inflammatory cell infiltration, and pro-inflammatory cytokine production. nih.govresearchgate.net
Intestinal Barrier Restored impaired intestinal barrier function. nih.gov
Neutrophil Activity Attenuated neutrophil recruitment and degranulation. nih.gov
Signaling Pathways Moderated S100A9/MAPK and inhibited MAPK/NF-κB pathways. nih.gov

| Protein Regulation | Downregulated proteins clustered in neutrophil degranulation, notably S100A9. | nih.gov |

This table presents detailed research findings on how this compound affects key parameters in a TNBS-induced colitis model.

Mouse models of influenza A virus infection, such as those using the A/PR/8 strain, are employed to evaluate potential antiviral therapies. plos.orgnih.gov Research has explored the effects of Hedera helix extract and its components, including this compound, in this context.

In studies where mice were infected with the influenza A/PR/8 virus, the oral co-administration of ivy extract with a suboptimal dose of oseltamivir (B103847) was shown to increase the antiviral efficacy of the drug. nih.gov While this compound itself was tested in vitro for its anti-influenza activity, another saponin, hederasaponin F (HSF), was identified as a key compound that, in combination with oseltamivir, significantly reduced the cytopathic effect of the virus in A549 cells. plos.orgresearchgate.netresearchgate.net In vivo, while HSF alone did not provide significant protection against mortality, it did attenuate the pulmonary pathology induced by the infection. nih.govresearchgate.net These models allow for the assessment of survival rates, changes in body weight, and lung pathology through histopathological analysis. plos.orgresearchgate.net

Isolated organ preparations are classic pharmacological models used to study the direct effects of compounds on smooth muscle contractility. To investigate the antispasmodic properties of this compound and other components of Hedera helix, researchers have used isolated bovine tracheal smooth muscle strips and isolated guinea-pig ileum. chemfaces.comresearchgate.netthieme-connect.comnih.gov

In studies with isolated guinea-pig ileum, acetylcholine (B1216132) is used as a spasmogen to induce contraction. researchgate.netthieme-connect.comnih.gov The activity of test substances is often standardized and expressed as a papaverine (B1678415) equivalent value. researchgate.netthieme-connect.com Bioassay-guided fractionation of Hedera helix extract revealed that saponins (B1172615), including α-hederin and hederagenin (B1673034), contribute significantly to the antispasmodic activity, whereas this compound showed less pronounced effects in some studies. researchgate.netekb.eg

Experiments on isolated bovine tracheal smooth muscle strips have been used to explore effects on airway smooth muscle. nih.gov In these preparations, pretreatment with this compound or hederagenin did not affect the relaxation induced by isoprenaline on methacholine-precontracted muscle strips. nih.govutq.edu.iq In contrast, α-hederin was found to enhance this relaxation, suggesting an indirect mechanism of action. nih.govutq.edu.iq

Molecular and Omics-Based Research Techniques

Modern research on this compound increasingly incorporates molecular and omics-based techniques to gain a deeper, more comprehensive understanding of its biosynthesis and mechanisms of action. researchgate.netgriffith.edu.au These approaches allow for the large-scale analysis of genes, proteins, and metabolites.

Integrated analyses combining metabolomics and transcriptomics have been employed to investigate the biosynthetic pathway of oleanane-type saponins, including this compound, in Hedera helix. nih.gov By correlating metabolite accumulation patterns with gene expression profiles across different plant tissues, researchers can identify candidate genes involved in the saponin biosynthesis pathway, such as those from the Cytochrome P450 (CYP) families (e.g., CYP716 and CYP72). nih.gov This multiomics approach provides a powerful toolkit for the metabolic engineering of plants to enhance the production of valuable compounds like this compound. nih.gov

Furthermore, quantitative proteomics has been used in animal model studies to identify protein-level changes in response to this compound treatment. nih.gov For instance, in the TNBS-induced colitis model, proteomics analysis of colon tissue identified 18 proteins that were regulated by this compound, with a significant cluster related to neutrophil degranulation. nih.gov Such studies, which integrate data from transcriptomics, proteomics, and metabolomics, are crucial for building a holistic view of the biological effects of this compound, from gene regulation to protein function and metabolic output. frontiersin.orgmdpi.com

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR), also known as real-time PCR, is a fundamental technique used to measure gene expression levels with high sensitivity and specificity. researchgate.net This method allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insights into how this compound modulates cellular functions at the genetic level. researchgate.net

In the context of this compound research, qRT-PCR has been instrumental in understanding its effects on inflammatory and immune responses. For instance, studies on human airway epithelial cells have utilized this technique to demonstrate that this compound can inhibit the expression of the MUC5AC gene, which is responsible for producing a major mucin protein in the airways. researchgate.net This inhibitory effect is a key aspect of its potential in managing inflammatory respiratory conditions. researchgate.net

Furthermore, in a murine model of colitis, treatment with this compound was shown to suppress the expression of genes downstream of the S100A9 protein, including the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) axes. nih.govresearchgate.net These findings, derived from gene expression analysis, underscore the compound's role in modulating critical inflammatory signaling pathways.

Protein Expression Analysis (e.g., Western Blot, ELISA)

Complementing gene expression studies, the analysis of protein levels and activation states provides direct evidence of a compound's functional impact. Western blotting and enzyme-linked immunosorbent assay (ELISA) are two of the most common methods for this purpose.

Western blotting is used to detect specific proteins in a sample and, importantly, can be used with antibodies that recognize post-translational modifications like phosphorylation, which is a key indicator of protein activation in signaling pathways. researchgate.net Research on this compound has extensively used Western blotting to map its influence on the epidermal growth factor receptor (EGFR)-MAPK signaling pathway. researchgate.netspandidos-publications.com In human pulmonary mucoepidermoid NCI-H292 cells, this compound was found to suppress the EGF-induced phosphorylation of several key signaling proteins. researchgate.netspandidos-publications.com

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins. In studies of this compound's effect on airway mucin, ELISA was employed to measure the production of the MUC5AC glycoprotein, confirming that the observed decrease in MUC5AC gene expression translated to reduced protein levels. researchgate.netspandidos-publications.com

Table 1: Protein Expression and Phosphorylation Changes Induced by this compound

Technique Model System Target Protein Observed Effect of this compound Reference
Western Blot NCI-H292 Cells Phospho-EGFR Inhibition of EGF-stimulated phosphorylation researchgate.net
Western Blot NCI-H292 Cells Phospho-MEK1/2 Suppression of EGF-stimulated phosphorylation researchgate.netspandidos-publications.com
Western Blot NCI-H292 Cells Phospho-ERK1/2 (p44/42) Suppression of EGF-stimulated phosphorylation researchgate.netspandidos-publications.com
Western Blot NCI-H292 Cells Phospho-p38 MAPK Suppression of EGF-stimulated phosphorylation researchgate.netspandidos-publications.com
Western Blot NCI-H292 Cells Sp1 (nuclear) Blockage of EGF-induced nuclear expression researchgate.net

Quantitative Proteomic Analysis in Disease Models

Quantitative proteomics allows for the large-scale, comprehensive analysis of protein expression differences between samples. This powerful, unbiased approach can identify novel protein targets and pathways affected by a therapeutic agent in a specific disease context. nih.gov

In a significant study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, quantitative proteomic analysis was performed on colon samples to uncover the mechanisms behind this compound's anti-inflammatory effects. nih.govresearchgate.net The analysis revealed that this compound administration regulated 18 distinct proteins. nih.gov Among these, the protein S100A9 was identified as one of the most significantly downregulated proteins. nih.govresearchgate.net S100A9 is known to be involved in the degranulation of neutrophils, a key process in intestinal inflammation. nih.gov This proteomic finding was crucial as it pointed to the S100A9/MAPK axis and neutrophil recruitment as a key target of this compound in ameliorating colitis. nih.govresearchgate.net

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a versatile technique used to rapidly analyze the physical and chemical characteristics of single cells in a fluid stream as they pass through a laser beam. miltenyibiotec.com It is widely applied in cell biology to assess apoptosis (programmed cell death) and to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comthermofisher.com For apoptosis detection, cells are often stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye to distinguish between apoptotic and necrotic cells. bitesizebio.com For cell cycle analysis, DNA-binding dyes are used, as the amount of DNA in a cell doubles from the G1 to the G2/M phase. thermofisher.com

Preliminary research suggests that this compound may possess anti-cancer effects by inducing apoptosis or blocking the cell cycle in certain cancer models. While direct studies employing flow cytometry to confirm these specific effects of this compound are an area for future investigation, research on the structurally related saponin, α-hederin, has utilized this method. In studies on colorectal cancer cells, flow cytometry with Annexin V/propidium iodide staining was used to demonstrate that α-hederin induces apoptosis. spandidos-publications.com This indicates the utility of flow cytometry as a valuable tool for quantifying the pro-apoptotic and cell cycle-modulating effects of this compound in future studies.

Molecular Docking and Computational Chemistry for Target Interaction Prediction

Molecular docking is a computational chemistry method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique provides valuable insights into the binding affinity and interaction patterns at the molecular level, helping to identify and validate potential drug targets. nih.govnih.gov

Molecular docking studies have been applied to understand how this compound interacts with specific protein targets identified in experimental assays. In one study, the binding interactions of this compound with key proteins in the MAPK signaling pathway were examined. researchgate.netnih.gov The analysis predicted that this compound could bind to the active sites of EGFR, MEK, ERK, and p38 MAPK with significant binding affinities. researchgate.netnih.gov Another computational study predicted that this compound, among other compounds, interacts effectively with proteins of the JAK/STAT family, which are critical in immune signaling. mdpi.com These computational predictions provide a theoretical framework that supports experimental findings, suggesting that this compound exerts its biological effects through direct interaction and inhibition of key signaling proteins. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of this compound to Protein Targets via Molecular Docking

Protein Target Predicted Binding Affinity (kcal/mol) Reference
MEK1 -10.3 researchgate.net
Hederasaponin B (STAT6) -10.745 mdpi.com
Hederacoside D (STAT3) -10.18 mdpi.com
α-Hederin (JAK1) -11.522 mdpi.com
α-Hederin (JAK2) -10.513 mdpi.com
ERK2 -9.6 researchgate.net
MEK2 -9.3 researchgate.net
p38 MAPK -8.5 researchgate.net
EGFR -8.3 researchgate.net

Future Research Directions for Hederacoside C

Exploration of Novel Molecular Targets and Signaling Pathways

Future research should aim to identify novel molecular targets and further elucidate the signaling pathways modulated by Hederacoside C. While studies have shown its ability to modulate the MAPK/NF-κB and EGFR-MAPK-Sp1 signaling pathways, the full extent of its interactions with cellular signaling cascades is not yet understood. researchgate.netnih.govmedchemexpress.com Investigations have demonstrated that this compound can inhibit the activation of Toll-like receptor 2 (TLR2) and TLR4, which are crucial in the innate immune response. doi.org Further studies could explore its effects on other TLRs and downstream signaling components.

Recent research has also indicated that this compound can ameliorate colitis by moderating S100A9/MAPK and neutrophil recruitment. researchgate.net This suggests that the S100A9 protein could be a key molecular target. Future studies could investigate the direct binding and interaction of this compound with S100A9 and other inflammatory mediators. Moreover, its influence on other significant pathways involved in inflammation, cell proliferation, and apoptosis warrants deeper exploration to uncover new therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Enhanced Pharmacological Profiles

The chemical structure of this compound, a glycoside of hederagenin (B1673034), presents numerous opportunities for modification to enhance its pharmacological profile. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial to understand how different parts of the molecule contribute to its biological activity. The type and positioning of sugar moieties, as well as the functional groups on the aglycone (hederagenin) skeleton, are known to be important factors influencing the biological effects of saponins (B1172615). rsc.org

Research has shown that modifications at the C-28 position of hederagenin can lead to derivatives with enhanced cytotoxic activities against various cancer cell lines. rsc.org Future SAR studies could focus on systematically modifying the sugar chain and the aglycone to improve potency, selectivity, and pharmacokinetic properties. For instance, altering the glycosylation pattern could affect the compound's solubility, bioavailability, and interaction with molecular targets. These studies will be instrumental in designing new derivatives with superior therapeutic efficacy.

Investigation of this compound Analogues and Derivatives in Research Models

Building on SAR studies, the synthesis and evaluation of this compound analogues and derivatives in various research models is a promising avenue. The aglycone of this compound, hederagenin, has been a focal point for the creation of new compounds. rsc.orgsamaterials.com For example, a series of ester, amide, and triazolyl derivatives of hederagenin have been synthesized and tested for their cytotoxic effects on human cancer cell lines. rsc.org

Future research should expand on this by creating a wider range of this compound analogues and evaluating them in both in vitro and in vivo models. This could include the development of derivatives with improved stability and bioavailability. Investigating these novel compounds in models of inflammatory diseases, cancer, and respiratory conditions could lead to the discovery of new drug candidates with enhanced therapeutic potential.

Systems Biology Approaches to Elucidate Complex Biological Networks

To gain a holistic understanding of the biological effects of this compound, systems biology approaches are indispensable. These approaches, which include genomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in a biological system.

A recent study utilized quantitative proteomics to identify 18 proteins in the colon that were regulated by this compound, with a significant number being involved in neutrophil degranulation. researchgate.net This highlights the power of proteomics in uncovering the compound's mechanism of action. Future research could employ a multi-omics strategy to map the complex biological networks affected by this compound. This would involve integrating data from transcriptomics, proteomics, and metabolomics to construct a detailed picture of its cellular and physiological effects, potentially revealing novel biomarkers and therapeutic targets.

Development of Advanced in vitro and in vivo Models for Mechanistic Research

To better predict the clinical efficacy of this compound, there is a need for more sophisticated in vitro and in vivo research models. While current studies have utilized various cell lines such as Caco-2, NCI-H292, and RAW 264.7, as well as animal models like rats and mice, these models have their limitations. researchgate.netnih.govmedchemexpress.com

Future research could benefit from the use of advanced in vitro models such as 3D cell cultures, organoids, and organ-on-a-chip systems. These models more closely mimic the complexity of human tissues and organs, offering a more accurate platform for mechanistic studies and toxicity screening. For instance, lung organoids could be used to study the effects of this compound on respiratory diseases in a more physiologically relevant context. Similarly, advanced animal models that better replicate human disease pathology would be valuable for preclinical evaluation.

Research into Combinatorial Approaches with Other Bioactive Compounds

Investigating the synergistic or additive effects of this compound in combination with other bioactive compounds is a promising strategy to enhance therapeutic outcomes. Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects.

A study has already explored the co-loading of this compound and Salicin into lipid nanocarriers for improved skin anti-aging and hydrating effects. mdpi.com This demonstrates the feasibility of formulating this compound with other active ingredients. Future research could explore combinations of this compound with conventional drugs or other natural products for the treatment of various diseases. For example, combining this compound with chemotherapeutic agents could potentially enhance their anticancer activity or reduce drug resistance. Such studies could pave the way for novel and more effective combination therapies.

Q & A

Q. What are the validated analytical methods for quantifying Hederacoside C in plant extracts and pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard, with protocols using a C-18 column (150 mm × 2.1 mm, 5 µm) and a mobile phase of acetonitrile:water (acidified with H₃PO₄, pH 2) for simultaneous quantification of this compound and α-hederin . Alternative validated methods include ultra-performance liquid chromatography (UPLC) and high-performance thin-layer chromatography (HPTLC), which offer advantages in speed and cost-efficiency for routine quality control .

Q. How do extraction solvents and techniques influence this compound yield from Hedera helix?

Methodological Answer: Sequential maceration with 80% methanol has been shown to yield higher this compound content compared to other solvents (e.g., water or ethanol). Methanol’s polarity aligns with the compound’s glycosidic structure, enhancing solubility. Infusion extracts also show comparable yields, but prolonged heating should be avoided to prevent degradation .

Q. What environmental factors significantly affect this compound accumulation in Hedera helix?

Methodological Answer: Spearman’s correlation analysis reveals that sunlight duration (rs = -0.573, p = 0.007), soil type (rs = -0.682, p = 0.001), and climate (rs = -0.789, p = 0.000) have strong negative correlations with this compound content. Researchers should prioritize shaded cultivation in nutrient-rich soils to optimize yields .

Advanced Research Questions

Q. How can dynamic metabolomics and machine learning resolve contradictions in this compound’s metabolic pathway studies?

Methodological Answer: Multi-class biotransformation experiments coupled with expert-driven machine learning (ML) can model metabolic flux. For instance, ML algorithms can integrate time-series LC-MS data to identify transient intermediates and distinguish enzymatic vs. non-enzymatic degradation pathways. This approach addresses discrepancies in reported metabolite half-lives .

Q. What experimental designs are optimal for assessing this compound stability under varying storage and processing conditions?

Methodological Answer: Accelerated stability studies using forced degradation (e.g., exposure to heat, light, pH extremes) with HPLC-UV/PDA monitoring are critical. For example, this compound standard solutions remain stable for 24 hours with <0.4% deviation in peak area, but long-term storage requires lyophilization and -80°C preservation to prevent glycosidic bond hydrolysis .

Q. How can multivariate analysis reconcile conflicting data on this compound’s bioactivity across in vitro and in vivo models?

Methodological Answer: Apply partial least squares regression (PLSR) to correlate phytochemical profiles (e.g., this compound, α-hederin, flavonoids) with bioactivity datasets. This method accounts for synergistic/antagonistic interactions between compounds, resolving contradictions arising from single-component studies .

Q. What strategies ensure reproducibility in this compound quantification across heterogeneous sample matrices?

Methodological Answer: Implement matrix-matched calibration curves and standard addition methods to correct for matrix effects. For example, spiking samples with 50–200% this compound and validating recovery rates (98–100%) ensures accuracy in complex matrices like syrups or capsules .

Methodological Considerations for All Studies

  • Data Validation : Always cross-validate chromatographic results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) for identity confirmation .
  • Eco-Scale Assessment : Prioritize green analytical methods (e.g., HPTLC over HPLC) to minimize solvent waste, as outlined in eco-scale scoring protocols .
  • Ethnobotanical Context : Combine elicitation techniques (e.g., interviews with traditional healers) with phytochemical analysis to contextualize this compound’s ethnopharmacological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.